molecular formula C11H13NO B2682159 8-Acetyl-5,6,7,8-tetrahydroquinoline CAS No. 1146576-61-5

8-Acetyl-5,6,7,8-tetrahydroquinoline

Cat. No. B2682159
CAS RN: 1146576-61-5
M. Wt: 175.231
InChI Key: YCPXJTSSSPGZOE-UHFFFAOYSA-N
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Description

8-Acetyl-5,6,7,8-tetrahydroquinoline is a chemical compound with the empirical formula C11H13NO and a molecular weight of 175.23 . It is a versatile ligand for CuI mediated room temperature C-N coupling reactions .


Molecular Structure Analysis

The InChI key of 8-Acetyl-5,6,7,8-tetrahydroquinoline is YCPXJTSSSPGZOE-UHFFFAOYSA-N . The exact molecular structure analysis is not available in the retrieved data.


Chemical Reactions Analysis

8-Acetyl-5,6,7,8-tetrahydroquinoline is used as a ligand in CuI mediated room temperature C-N coupling reactions . The detailed chemical reactions analysis is not available in the retrieved data.


Physical And Chemical Properties Analysis

8-Acetyl-5,6,7,8-tetrahydroquinoline is a liquid at room temperature with a density of 1.107 g/mL at 25 °C and a refractive index n20/D of 1.568 . The boiling point is predicted to be 312.4±30.0 °C and the flash point is greater than 110℃ .

Scientific Research Applications

Ligand for CuI Mediated Room Temperature C-N Coupling Reactions

“8-Acetyl-5,6,7,8-tetrahydroquinoline” is used as a versatile ligand for Copper(I) mediated room temperature Carbon-Nitrogen (C-N) coupling reactions . This application is significant in the field of organic synthesis where C-N coupling reactions are fundamental in the construction of nitrogen-containing compounds.

Anticancer Activity

The compound has shown potential in cancer research. In a study, it was found that a compound structurally based on “8-Acetyl-5,6,7,8-tetrahydroquinoline” exhibited in vitro antiproliferative activity at micromolar concentrations . The compound also suppressed colony formation and the migration of HCT-116 cells .

Induction of Oxidative Stress

The same study also found that the compound induced massive oxidative stress by disrupting the balance of cell survival, resulting in autophagy via the PI3K/AKT/mTOR signaling pathway . This suggests that the compound could be used to induce oxidative stress in cancer cells, potentially leading to their death.

Inhibition of Cell Proliferation and Metastasis

The compound was found to deregulate the expression of several proteins involved in cell proliferation and metastasis . This suggests that it could be used as a potential therapeutic agent for inhibiting the growth and spread of cancer cells.

Potential Lead Compound for Drug Discovery

Given its biological activity and the results of the aforementioned study, “8-Acetyl-5,6,7,8-tetrahydroquinoline” could serve as an ideal lead compound for drug discovery based on quinone derivatives . This could open up new avenues for the development of novel anticancer drugs.

Synthesis of Other Compounds

“8-Acetyl-5,6,7,8-tetrahydroquinoline” can be synthesized from “5,6,7,8-Tetrahydroquinoline” and "Acetonitrile" . This suggests that it could be used as a starting material in the synthesis of other complex organic compounds.

Safety and Hazards

8-Acetyl-5,6,7,8-tetrahydroquinoline is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(5,6,7,8-tetrahydroquinolin-8-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8(13)10-6-2-4-9-5-3-7-12-11(9)10/h3,5,7,10H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPXJTSSSPGZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Acetyl-5,6,7,8-tetrahydroquinoline

CAS RN

1146576-61-5
Record name 1-(5,6,7,8-tetrahydroquinolin-8-yl)ethan-1-one
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